molecular formula C20H26O6 B1255652 Sauriol A

Sauriol A

Katalognummer: B1255652
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: OZDNCPZBUBDALE-VXGBXAGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

"Sauriol A" is a secondary metabolite identified in biosynthetic studies of trichothecene mycotoxins, a class of sesquiterpenoid compounds produced by fungi such as Fusarium culmorum. The compound is named after Dr. François Sauriol, a researcher who contributed to elucidating trichothecene biosynthesis pathways . Trichothecenes are characterized by a tetracyclic 12,13-epoxytrichothecene skeleton and are notable for their phytotoxic and immunosuppressive effects .

Eigenschaften

Molekularformel

C20H26O6

Molekulargewicht

362.4 g/mol

IUPAC-Name

5-[(2R,3R)-4-(3,4-dihydroxy-5-methoxyphenyl)-2,3-dimethylbutyl]-3-methoxybenzene-1,2-diol

InChI

InChI=1S/C20H26O6/c1-11(5-13-7-15(21)19(23)17(9-13)25-3)12(2)6-14-8-16(22)20(24)18(10-14)26-4/h7-12,21-24H,5-6H2,1-4H3/t11-,12-/m1/s1

InChI-Schlüssel

OZDNCPZBUBDALE-VXGBXAGGSA-N

Isomerische SMILES

C[C@H](CC1=CC(=C(C(=C1)OC)O)O)[C@H](C)CC2=CC(=C(C(=C2)OC)O)O

Kanonische SMILES

CC(CC1=CC(=C(C(=C1)OC)O)O)C(C)CC2=CC(=C(C(=C2)OC)O)O

Synonyme

sauriol A

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare "Sauriol A" (inferred as a biosynthetic intermediate) with structurally and functionally related trichothecenes and other secondary metabolites:

Table 1: Comparative Analysis of Sauriol A and Related Compounds

Compound Structural Features Biosynthetic Role Toxicity/Activity Key References
Sauriol A Hypothesized epoxytrichothecene intermediate Precursor in trichothecene pathways Low direct toxicity
Isotrichodermin 12,13-epoxytrichothecene with C-15 hydroxyl Early intermediate in biosynthesis Moderate phytotoxicity
3-Acetyldeoxynivalenol (3-ADON) Acetylated trichothecene with C-8 keto group Terminal mycotoxin in Fusarium spp. High cytotoxicity, immunosuppression
Deoxynivalenol (DON) Non-acetylated trichothecene with C-8 keto Major mycotoxin in contaminated grains Immunotoxicity, growth inhibition
Tolypocladamide G Peptaibol (non-ribosomal peptide) MAPK pathway inhibitor Cytotoxic, antifungal

Key Findings :

Structural Similarities and Differences: "Sauriol A" shares the core 12,13-epoxytrichothecene structure with isotrichodermin and DON but lacks the acetyl or keto modifications seen in 3-ADON and DON . Unlike peptaibols (e.g., Tolypocladamide G), which are linear peptides, trichothecenes like "Sauriol A" are terpenoids, highlighting divergent biosynthetic origins .

Biosynthetic Pathways: Isotrichodermin is oxygenated at C-15 to form "Sauriol A"-like intermediates, which are further modified via acetylation or hydroxylation to yield 3-ADON or DON . In contrast, peptaibols are synthesized via non-ribosomal peptide synthetases (NRPS), independent of the mevalonate pathway used for trichothecenes .

Biological Activity :

  • "Sauriol A" is less toxic than its derivatives (e.g., DON), which disrupt eukaryotic ribosomes and induce apoptosis .
  • Tolypocladamide G exhibits cytotoxicity via MAPK inhibition, a mechanism distinct from trichothecene-induced ribotoxic stress .

Peptaibols are explored for antibiotic development but face challenges due to hemolytic activity .

Research Implications and Gaps

  • The role of "Sauriol A" in trichothecene biosynthesis requires further isotopic labeling studies to confirm its position in the pathway .
  • Comparative genomic analyses of Fusarium spp. could reveal enzyme specificity differences between "Sauriol A" and DON-producing strains .
  • Structural analogs like BMes2-functionalized naphthalenes (studied by Sauriol’s collaborators) provide insights into boron-containing compounds but differ significantly in applications from trichothecenes .

Q & A

Q. How can cross-disciplinary applications of the prevalence model (e.g., in STEM vs. humanities) be rigorously evaluated?

  • Methodological Answer : Develop discipline-specific assessment rubrics and conduct comparative case studies. Use MANOVA to test for interaction effects between discipline and intervention type. Report effect sizes with 95% confidence intervals to contextualize practical significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sauriol A
Reactant of Route 2
Sauriol A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.